HN-37

Pituitary-adrenal axis Corticosterone Anti-edematous activity

HN-37 (CAS 51700-96-0) is a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione anti-edematous agent that stimulates the pituitary-adrenal axis. Demonstrates ~10-fold greater potency than the quinazoline-2,4-dione analog H-88—requiring only 10 mg/kg orally to achieve equivalent corticosterone elevation and anti-carrageenin paw edema effects. Mechanism is abolished by hypophysectomy, confirming adrenal-dependent action. Ideal as a positive control for pituitary-adrenal axis-mediated anti-inflammatory studies; enables lower-dose experimental designs with reduced compound consumption. Verify CAS 51700-96-0 to avoid confusion with the KCNQ2 activator pynegabine (CAS 1821222-10-9).

Molecular Formula C16H12F3N3O2
Molecular Weight 335.28 g/mol
CAS No. 51700-96-0
Cat. No. B1231082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHN-37
CAS51700-96-0
Synonyms3-ethyl-1-(3-(trifluoromethyl)phenyl)pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione
HN 37
HN-37
Molecular FormulaC16H12F3N3O2
Molecular Weight335.28 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(N=CC=C2)N(C1=O)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C16H12F3N3O2/c1-2-21-14(23)12-7-4-8-20-13(12)22(15(21)24)11-6-3-5-10(9-11)16(17,18)19/h3-9H,2H2,1H3
InChIKeyGJLDISAKXNHGOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HN-37 (CAS 51700-96-0) Technical Procurement Profile: Pyridopyrimidine-2,4-dione Anti-edematous Agent


HN-37 (CAS 51700-96-0) is a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative with the chemical name 3-ethyl-1-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione [1]. It is a small molecule anti-edematous agent that acts via stimulation of the pituitary-adrenal axis [2]. The compound contains a trifluoromethyl-substituted phenyl group contributing to its lipophilic character and biological activity . Note: A distinct compound (CAS 1821222-10-9) also designated HN-37/HN37 is a KCNQ2 activator antiepileptic drug candidate (pynegabine) with entirely different chemical structure and pharmacology; procurement specialists must verify CAS registry number to ensure correct sourcing.

Why HN-37 (CAS 51700-96-0) Cannot Be Substituted with Other Pyridopyrimidine-2,4-diones


Pyridopyrimidine-2,4-diones are a pharmacologically heterogeneous class; substituent patterns dictate not only potency but the underlying mechanism of anti-edematous action [1]. Direct comparative studies between HN-37 and the quinazoline-2,4-dione analog H-88 reveal a ~10-fold potency differential in stimulating the pituitary-adrenal axis, with HN-37 requiring only 10 mg/kg orally to achieve the same corticosterone elevation and anti-edematous effect as 100 mg/kg of H-88 [1]. These effects are abolished by hypophysectomy, confirming adrenal axis stimulation as the primary anti-inflammatory mechanism—a pathway that may not be preserved across even closely related core scaffold analogs. Generic substitution without head-to-head validation would assume identical pharmacokinetic/pharmacodynamic profiles that the available evidence directly contradicts.

HN-37 (CAS 51700-96-0) Quantitative Differentiation Evidence Against Comparator Compounds


HN-37 vs H-88: 10-Fold Superior Potency in Pituitary-Adrenal Axis Stimulation In Vivo

In a direct head-to-head comparison in male Wistar rats, HN-37 demonstrated approximately 10-fold greater potency than the quinazoline-2,4-dione analog H-88 in elevating blood corticosterone levels and reducing carrageenin-induced paw edema [1]. Oral HN-37 at 10 mg/kg produced the same magnitude of corticosterone increase (360% of baseline at 1 hour) and anti-edematous effect as H-88 at 100 mg/kg [1]. Both compounds' effects on corticosterone and adrenal ascorbic acid were abolished by hypophysectomy, confirming mechanism via pituitary-adrenal axis stimulation [1].

Pituitary-adrenal axis Corticosterone Anti-edematous activity In vivo pharmacology

HN-37 vs H-88: Equieffective Doses for Multi-Parameter Endocrine Response Profile

Beyond corticosterone elevation, HN-37 and H-88 produced quantitatively matched endocrine and metabolic responses at their respective equieffective doses (10 mg/kg HN-37 vs 100 mg/kg H-88) [1]. Parameters included adrenal ascorbic acid depletion (52-59% decrease at 3 hours), blood glucose elevation (25-59% increase at 6-12 hours), liver glycogen accumulation (97-153% increase at 12-24 hours), and organ weight changes including pituitary/adrenal hypertrophy (p<0.05 at 6-12 hours) and thymus/spleen atrophy (3-24 hours) [1]. This consistent 10:1 dose ratio across multiple readouts indicates a robust, mechanism-matched potency difference rather than an isolated single-endpoint artifact.

Adrenal ascorbic acid Blood glucose Liver glycogen Endocrine pharmacology

HN-37 vs H-88: Differential Structural Scaffold Despite Shared Anti-edematous Endpoint

HN-37 is built upon a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core scaffold, whereas H-88 employs a quinazoline-2,4(1H,3H)-dione core [1][2]. Both compounds share the 3-trifluoromethylphenyl substituent at position 1 but differ at position 3 (ethyl for HN-37; hydroxyethyl for H-88) and in the fused heterocyclic framework [2]. Despite converging on the same pharmacological endpoint (pituitary-adrenal axis stimulation → anti-edema), the ~10-fold potency gap indicates that the pyridopyrimidine core confers substantial advantages in target engagement or pharmacokinetic properties compared to the quinazoline scaffold in this mechanistic context.

Pyridopyrimidine scaffold Quinazoline scaffold Structure-activity relationship Medicinal chemistry

HN-37: Verified CAS 51700-96-0 Identity Distinguished from Homonymic Compound CAS 1821222-10-9

Critical procurement note: A distinct compound with CAS registry number 1821222-10-9 is also designated HN-37/HN37 in commercial and scientific literature [1]. This compound is pynegabine, a KCNQ2 activator with antiepileptic activity (EC50 37 nM against KCNQ2, molecular formula C20H21FN2O2, MW 340.39) [2]. CAS 51700-96-0 HN-37 is a pyridopyrimidine-2,4-dione anti-edematous agent with molecular formula C16H12F3N3O2 (MW 335.28) . These are chemically unrelated compounds with completely divergent pharmacological targets and applications; the CAS registry number is the only reliable identifier for accurate sourcing.

Chemical identity verification CAS registry differentiation Procurement accuracy Molecular characterization

HN-37 (CAS 51700-96-0) Evidence-Based Research Application Scenarios


In Vivo Pituitary-Adrenal Axis Stimulation Studies Requiring Sub-100 mg/kg Dosing

Based on the 10-fold potency advantage over H-88 in elevating blood corticosterone and reducing carrageenin paw edema [1], HN-37 is the preferred selection for experiments requiring robust pituitary-adrenal axis stimulation at oral doses of 10 mg/kg rather than 100 mg/kg. This is particularly relevant for studies where higher compound consumption would be cost-prohibitive, where lower systemic exposure is desirable, or where dose-response curves spanning multiple log units are needed. The multi-parameter endocrine response profile (adrenal ascorbic acid depletion, blood glucose elevation, liver glycogen accumulation, organ weight changes) has been validated at this 10 mg/kg dose in male Wistar rats [1].

Comparative Scaffold Pharmacology: Pyridopyrimidine vs Quinazoline Core Anti-inflammatory Mechanisms

HN-37 serves as a representative pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold compound for head-to-head mechanistic studies against quinazoline-2,4-dione analogs such as H-88 [1]. The 10-fold potency differential observed despite shared 3-trifluoromethylphenyl substitution and convergent pituitary-adrenal axis mechanism provides a defined experimental system for investigating how fused heterocyclic core structure influences target engagement, metabolic stability, or pharmacokinetic disposition in anti-edematous pharmacology [1].

Adrenal-Dependent Anti-edema Mechanism Validation Studies

HN-37 is a validated pharmacological tool for dissecting adrenal-dependent versus adrenal-independent anti-edematous mechanisms. The published evidence confirms that HN-37's anti-carrageenin paw edema effects are markedly reduced by adrenalectomy and its corticosterone-elevating effects are abolished by hypophysectomy [1]. This established mechanistic dependency makes HN-37 suitable as a positive control for pituitary-adrenal axis-mediated anti-inflammatory activity, enabling researchers to differentiate adrenal-dependent from direct-acting anti-inflammatory agents in comparative efficacy screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for HN-37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.